molecular formula C16H22ClFN2O2 B2963354 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride CAS No. 1396868-87-3

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride

Cat. No. B2963354
CAS RN: 1396868-87-3
M. Wt: 328.81
InChI Key: DZDDSAHKBGHHFF-UHFFFAOYSA-N
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Description

“(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H21ClN2O3. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to bind with high affinity to multiple receptors .

Scientific Research Applications

Anticancer and Antituberculosis Potential

Synthetic derivatives of compounds structurally similar to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride have shown significant anticancer and antituberculosis activities. In particular, a study demonstrated the efficacy of such derivatives against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential in developing treatments for these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Tuberculosis Treatment

A series of compounds related to the structure of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride were synthesized and tested for their antitubercular properties. These compounds showed promising results in vitro against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Bisht et al., 2010).

Alzheimer's Disease Research

Research into the potential therapeutic application of similar compounds for Alzheimer's disease has been conducted. A study focusing on multifunctional amides derived from compounds structurally related to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride showed moderate enzyme inhibitory potentials and mild cytotoxicity, offering insights into Alzheimer's disease treatment (Hassan et al., 2018).

Enzyme Inhibition and Antimicrobial Activity

Compounds structurally akin to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride have been synthesized and evaluated for their enzyme inhibition and antimicrobial activities. Studies have shown that these compounds exhibit variable and modest activity against certain strains of bacteria and fungi, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride have been explored in research. These studies provide valuable insights into the molecular structure and potential applications of such compounds in various therapeutic areas (Prasad et al., 2018).

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDDSAHKBGHHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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